

Orexin A (16-33): Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Orexin A (16-33)

Cat. No.: B12394946

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Product Information and Purchasing

Introduction: **Orexin A (16-33)** is a C-terminal fragment of the full-length neuropeptide Orexin A.[1][2] While the complete Orexin A peptide is a potent agonist for both Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), the (16-33) fragment, which lacks the N-terminal region and the two characteristic disulfide bridges, exhibits significantly reduced biological activity.[3][4][5] Its primary utility in research is as a negative control to demonstrate the specificity of the effects of full-length Orexin A or Orexin B in various experimental paradigms. The amino acid sequence is conserved across several species, including human, rat, and mouse.

Suppliers: **Orexin A (16-33)** is commercially available from several reputable suppliers of research-grade peptides. When purchasing, it is crucial to obtain a certificate of analysis to confirm the peptide's identity, purity, and concentration.

Table 1: **Orexin A (16-33)** Supplier Information

Supplier	Product Name	Catalog Number (Example)	Purity
MedChemExpress	Orexin A (16-33)	HY-P4792	>98%
Phoenix Pharmaceuticals, Inc.	Orexin A (16-33) amide (Human, Rat, Mouse, Porcine, Ovine)	003-36	≥ 95%
Bachem	Orexin A (16-33)	4096535	Not specified
Tocris Bioscience	Orexin A (human, rat, mouse) [Note: Full-length peptide, fragment may be available upon request]	1455	≥95%
Pharmaffiliates	Orexin A (16-33)	Not specified	Not specified

Physicochemical and Biological Properties

Orexin A (16-33) is a linear peptide fragment. Its properties are summarized below.

Table 2: Physicochemical Data for **Orexin A (16-33)**

Property	Value	Source
Molecular Formula	C ₈₅ H ₁₃₆ N ₂₄ O ₂₃	
Molecular Weight	~1862.16 g/mol	
Sequence	Ala-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH ₂	
Purity	≥ 95%	
Appearance	White lyophilized powder	
Solubility	Soluble in water	

Table 3: Biological Activity Data for **Orexin A (16-33)**

Assay / Receptor	Activity / Finding	Notes	Source
Orexin Receptor 1 (OX1R)	Significantly lower potency compared to full-length Orexin A.	Rank order of potency: Orexin A > Orexin B > Orexin A (16-33).	
Intracellular Calcium [Ca ²⁺] _i Mobilization	No significant effect observed at concentrations where full-length Orexin A is active.	Used as a negative control to confirm specific receptor activation.	
Electrophysiology (Neuronal Firing)	No significant increase in sEPSC frequency or inward current in LDT neurons.	Used to demonstrate that the excitatory effects require the full-length peptide.	
Radioimmunoassay (RIA) / ELISA	Minimal to no cross-reactivity with antibodies raised against full-length Orexin A.	Used to validate the specificity of Orexin A immunoassays.	

Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage

This protocol provides a general guideline for the reconstitution and storage of lyophilized **Orexin A (16-33)**. Always refer to the supplier-specific data sheet for the most accurate information.

Materials:

- Lyophilized **Orexin A (16-33)** peptide
- Sterile, nuclease-free water or desired buffer (e.g., PBS)

- Low-protein-binding microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
- Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM). For a 200 µg vial (MW ~1862 g/mol), adding ~107.4 µL of solvent will yield a 1 mM stock solution.
- Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
- Aliquoting and Storage:
 - Short-term: For immediate use, the reconstituted solution can be stored at +4°C for up to 5 days.
 - Long-term: For extended storage, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store aliquots frozen at -20°C or -80°C for up to 3 months.
 - CRITICAL: Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and loss of activity.

Protocol 2: In Vitro Negative Control for Intracellular Calcium Mobilization Assay

This protocol describes the use of **Orexin A (16-33)** as a negative control to validate the specificity of Orexin A-induced calcium signaling in a cell line expressing orexin receptors (e.g., HEK293 or CHO cells).

Materials:

- HEK293 cells stably expressing OX1R or OX2R
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Orexin A (full-length) stock solution (1 mM)
- **Orexin A (16-33)** stock solution (1 mM)
- Fluorescence plate reader or microscope

Procedure:

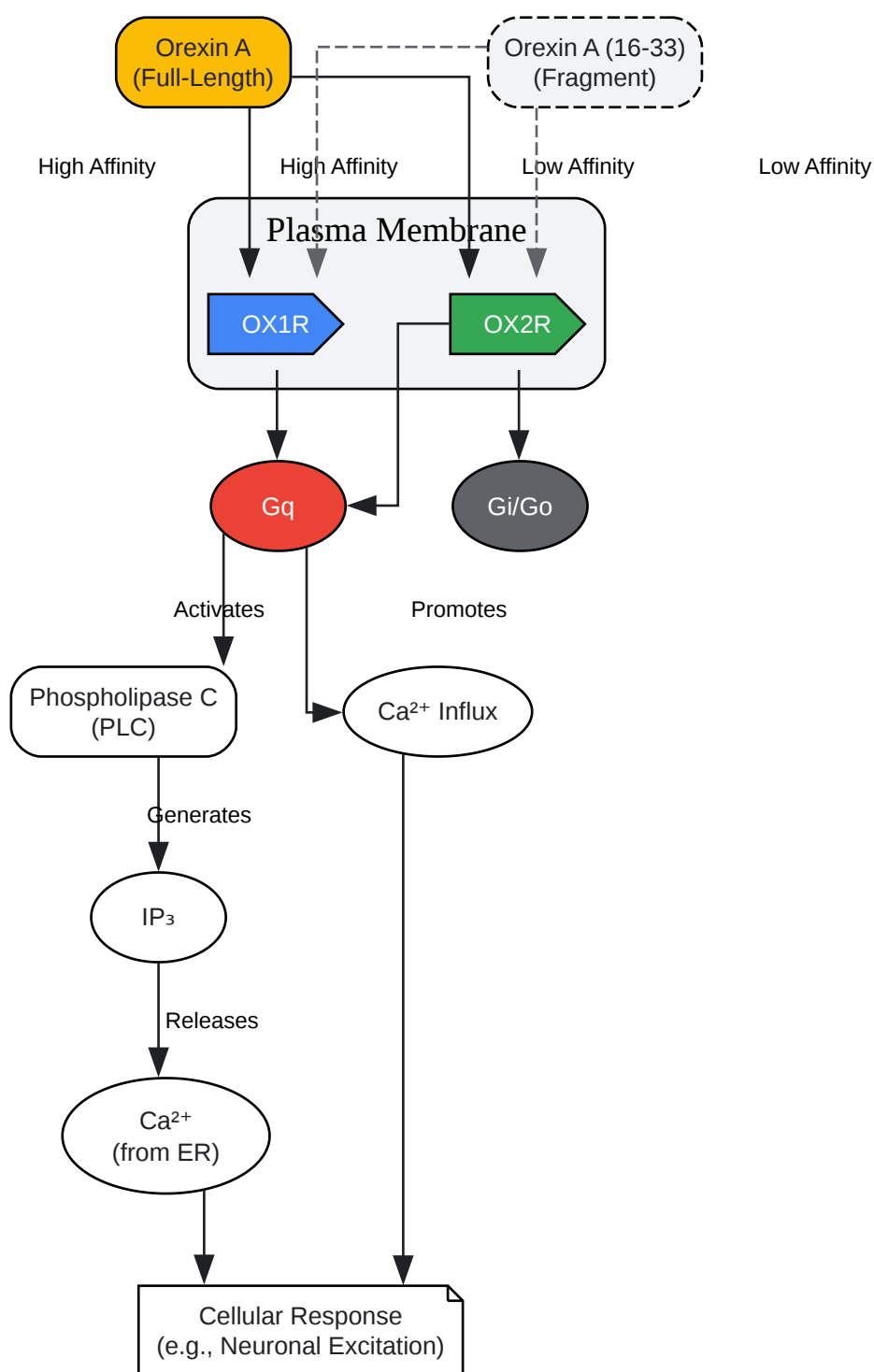
- Cell Plating: Seed the OX1R/OX2R-expressing cells onto a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions (e.g., 4 μ M Fluo-4 AM with 0.02% Pluronic F-127).
- Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add a final volume of 100 μ L of assay buffer to each well.
- Compound Preparation: Prepare a dilution plate containing a concentration range of full-length Orexin A (e.g., 1 pM to 1 μ M) and a high concentration of **Orexin A (16-33)** (e.g., 1 μ M or 10 μ M) in assay buffer.
- Measurement:

- Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
- Measure the baseline fluorescence for 15-30 seconds.
- Add the compounds from the dilution plate (Orexin A and **Orexin A (16-33)**) to the corresponding wells.
- Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) relative to the baseline (F_0).
 - Plot the dose-response curve for full-length Orexin A to determine its EC_{50} .
 - Compare the response of the high-concentration **Orexin A (16-33)** to the vehicle control and the maximal Orexin A response. A specific Orexin A effect is confirmed if the (16-33) fragment elicits no significant response.

Visualizations: Signaling Pathways and Workflows

Orexin Receptor Signaling Pathway

Orexin A and B mediate their effects through two G protein-coupled receptors, OX1R and OX2R. OX1R couples primarily to the Gq protein, leading to the activation of Phospholipase C (PLC). OX2R can couple to Gq as well as Gi/Go proteins. The activation of the Gq pathway results in an increase in intracellular calcium, a key signaling event. **Orexin A (16-33)** interacts with these same receptors but with much lower affinity, resulting in a significantly attenuated or absent signal.

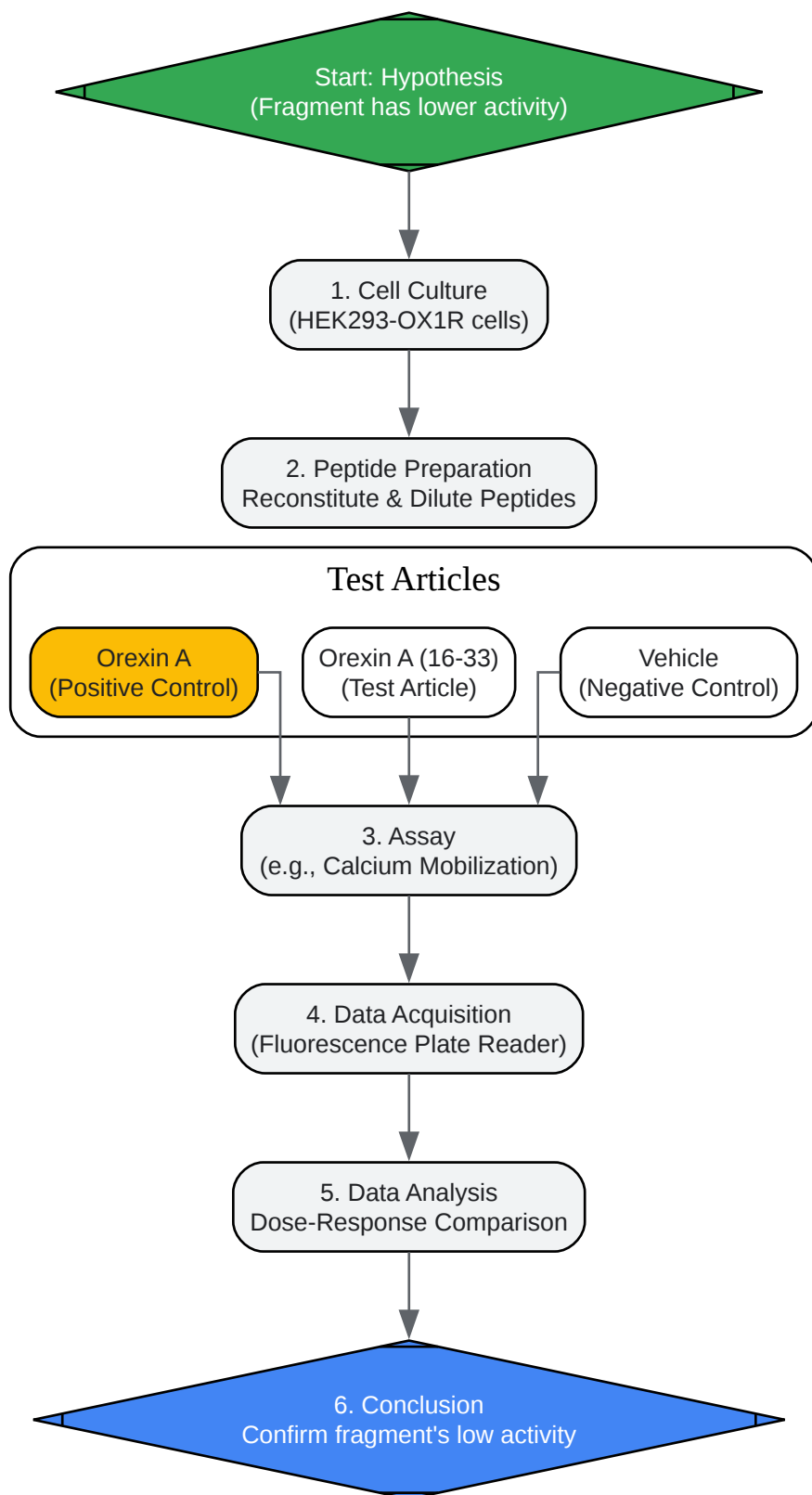


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Caption: Orexin A signaling via OX1 and OX2 receptors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the bioactivity of full-length Orexin A with the **Orexin A (16-33)** fragment in a cell-based assay.



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Caption: Workflow for comparing Orexin A vs. **Orexin A (16-33)**.

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